REACTION_CXSMILES
|
C(N[C:5]([C:7]([NH:9][C:10](=[O:12])[CH3:11])=O)=[O:6])(=O)C.[CH2:13]([CH2:15][NH2:16])[OH:14].C[OH:18]>>[OH:14][CH2:13][CH2:15][NH:16][C:11]([C:10]([NH:9][CH2:7][CH2:5][OH:6])=[O:12])=[O:18]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=O)C(=O)NC(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8.2 g
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Type
|
reactant
|
Smiles
|
C(O)CN
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is charged into a four-necked flask
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Type
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CUSTOM
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Details
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equipped with a reflux condenser, an inlet tube for nitrogen, a dropping funnel
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Type
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CUSTOM
|
Details
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is gradually dripped in at 25° C
|
Type
|
CUSTOM
|
Details
|
rises up to 60° C
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
FILTRATION
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Details
|
the precipitate is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
The compound of the title is thus obtained (9.5 g, 0.054 mol, 93% yield) with m.p. 166°-69° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OCCNC(=O)C(=O)NCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |